2-(4-溴苯基)-N-(4-甲氧基苯乙基)-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

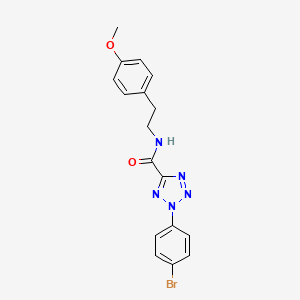

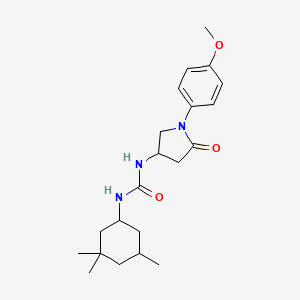

The compound 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide is a derivative of tetrazole, which is a class of synthetic heterocyclic aromatic compounds, featuring a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the bromophenyl and methoxyphenethyl groups suggests potential for interaction with biological systems, possibly as a pharmacophore.

Synthesis Analysis

The synthesis of related tetrazole derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of antipyrine-like derivatives involves the formation of benzamide compounds with good yields and is characterized spectroscopically . Similarly, the synthesis of benzimidazole derivatives includes the use of FTIR, (1)H NMR, and mass spectroscopy to determine the structures of the compounds . These methods are likely applicable to the synthesis of the compound , although the exact synthetic route would need to be tailored to incorporate the specific bromophenyl and methoxyphenethyl substituents.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be characterized using X-ray crystallography, as demonstrated by the isostructural crystallization of antipyrine derivatives in the monoclinic P21/c space group . The presence of substituents like bromophenyl and methoxyphenethyl groups would influence the molecular geometry and intermolecular interactions within the crystal lattice. Hirshfeld surface analysis and DFT calculations can provide insights into the nature of these interactions, such as hydrogen bonding and π-interactions .

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including Claisen-Schmidt condensation, as seen in the synthesis of hetero annulated carbazoles . The reactivity of the tetrazole ring, particularly at the 5-carboxamide position, could allow for further functionalization or participation in bioconjugation reactions. The bromophenyl group could also be reactive under certain conditions, potentially undergoing palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The antiallergic activity of related compounds has been linked to their physicochemical properties, and structure-activity relationships have been established using models like the Hansch/Free-Wilson model . The bromophenyl and methoxyphenethyl groups in the compound of interest would contribute to its lipophilicity, electronic distribution, and potential biological activity. Additionally, antimicrobial evaluation and docking studies of similar tetrazole-containing compounds provide a basis for understanding the interaction of these molecules with biological targets .

科学研究应用

合成与表征

已经合成并表征了与“2-(4-溴苯基)-N-(4-甲氧基苯乙基)-2H-四唑-5-甲酰胺”结构相关的化合物,以探索它们在各种应用中的潜力。例如,Hassan、Hafez 和 Osman (2014) 合成了一系列 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,突出了此类化合物在开发针对癌细胞的新型细胞毒性剂中的重要性 (Hassan, Hafez, & Osman, 2014)。类似地,Pişkin、Canpolat 和 Öztürk (2020) 讨论了新型锌酞菁化合物的合成和表征,强调了它们在光动力治疗中的潜力,因为它们具有较高的单线态氧量子产率和良好的荧光特性 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗肿瘤活性

对具有相似结构或官能团的化合物的研究显示出显着的抗菌和抗肿瘤活性。例如,Abu-Hashem、Al-Hussain 和 Zaki (2020) 合成了源自维斯那酮和凯林酮的新型化合物,证明了它们作为 COX-1/COX-2 抑制剂具有显着的镇痛和抗炎活性 (Abu-Hashem, Al-Hussain, & Zaki, 2020)。Murali、Sparkes 和 Prasad (2017) 还强调了合成的杂环稠合咔唑的抗肿瘤潜力,特别是对乳腺癌细胞系,强调了此类化合物在药物化学中的相关性 (Murali, Sparkes, & Prasad, 2017)。

材料科学应用

在材料科学中,已经探索了与“2-(4-溴苯基)-N-(4-甲氧基苯乙基)-2H-四唑-5-甲酰胺”结构相关或相似的化合物,以了解它们的电光特性。Hsiao、Peng、Kung、Leu 和 Lee (2015) 合成并表征了带有侧基 3,6-二甲氧基咔唑单元的芳香族聚酰胺和聚酰亚胺,揭示了它们的显着热稳定性、电化学氧化和电致变色性能,这对于光电器件的应用至关重要 (Hsiao, Peng, Kung, Leu, & Lee, 2015)。

属性

IUPAC Name |

2-(4-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-25-15-8-2-12(3-9-15)10-11-19-17(24)16-20-22-23(21-16)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHFUMQKNKQNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2504772.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)